molecular formula C13H13NO B3332878 3-Ethoxy-2-phenylpyridine CAS No. 927396-09-6

3-Ethoxy-2-phenylpyridine

Cat. No. B3332878
CAS RN: 927396-09-6
M. Wt: 199.25 g/mol
InChI Key: DCTCHEWSQSDJHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-2-phenylpyridine is an organic compound with the molecular formula C13H13NO and a molecular weight of 199.25 . It is a derivative of 2-phenylpyridine .


Synthesis Analysis

The synthesis of 2-phenylpyridine derivatives, such as 3-Ethoxy-2-phenylpyridine, often involves the use of palladium (II) catalysis . A one-pot, concise protocol for highly regioselective ortho-selective mono arylation of 2-phenylpyridines has been described, employing diphenyliodonium chloride as an aryl source via C-H bond activation .


Molecular Structure Analysis

The molecular structure of 3-Ethoxy-2-phenylpyridine consists of a pyridine ring attached to a phenyl group at the 2-position and an ethoxy group at the 3-position .


Chemical Reactions Analysis

The C–H activation of 2-phenylpyridine, catalyzed by copper (II), palladium (II), and ruthenium (II) carboxylates, has been studied in the gas phase . This process is significant in the synthesis of various pyridine derivatives .

Mechanism of Action

While the exact mechanism of action for 3-Ethoxy-2-phenylpyridine is not fully elucidated, pyridinium salts, which are structurally similar, have been highlighted for their synthetic routes, reactivity, and importance as pyridinium ionic liquids, pyridinium ylides, anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors .

Future Directions

The future directions for 3-Ethoxy-2-phenylpyridine and similar compounds could involve their use in the development of luminescent metal–organic frameworks (MOFs) for various optical applications . Additionally, the development of more efficient synthesis methods and the exploration of new optical properties are areas of ongoing research .

properties

IUPAC Name

3-ethoxy-2-phenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-2-15-12-9-6-10-14-13(12)11-7-4-3-5-8-11/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTCHEWSQSDJHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00698966
Record name 3-Ethoxy-2-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00698966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-2-phenylpyridine

CAS RN

927396-09-6
Record name 3-Ethoxy-2-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00698966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethoxy-2-phenylpyridine
Reactant of Route 2
Reactant of Route 2
3-Ethoxy-2-phenylpyridine
Reactant of Route 3
Reactant of Route 3
3-Ethoxy-2-phenylpyridine
Reactant of Route 4
Reactant of Route 4
3-Ethoxy-2-phenylpyridine
Reactant of Route 5
Reactant of Route 5
3-Ethoxy-2-phenylpyridine
Reactant of Route 6
Reactant of Route 6
3-Ethoxy-2-phenylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.